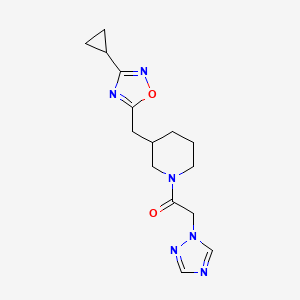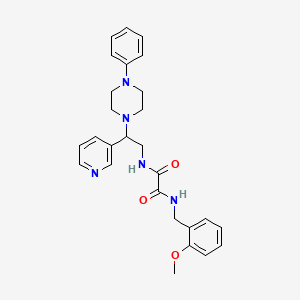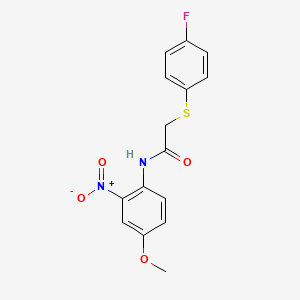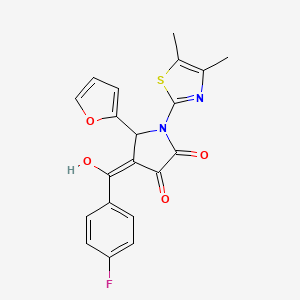
1-(4,5-dimethylthiazol-2-yl)-4-(4-fluorobenzoyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(4,5-dimethylthiazol-2-yl)-4-(4-fluorobenzoyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one" is a complex organic molecule that appears to be related to various heterocyclic compounds that have been synthesized for their potential biological activities. The structure suggests the presence of multiple rings, including a thiazole, a benzoyl group with a fluorine substituent, a furan ring, and a pyrrolone moiety.
Synthesis Analysis
The synthesis of such a compound would likely involve multicomponent reactions, as seen in the synthesis of fully substituted furans through the reaction of imidazo[1,5-a]pyridine carbenes with aldehydes and dimethyl acetylenedicarboxylate or allenoates . These reactions proceed via tandem nucleophilic addition, [3 + 2]-cycloaddition, and ring transformation, which could be relevant for constructing the furan portion of the target compound.
Molecular Structure Analysis
The molecular structure of related compounds often features a planar arrangement of the linked ring system, as observed in the compound with a chlorophenyl, furanyl, pyrazolyl, and methylthiazoyl rings . The dihedral angles between these rings can be quite small, indicating a tendency towards planarity which could affect the chemical reactivity and physical properties of the compound.
Chemical Reactions Analysis
The reactivity of the compound would be influenced by the functional groups present. For instance, the presence of a fluorobenzoyl group could be reactive towards nucleophilic aromatic substitution, while the furan ring might participate in Diels-Alder reactions. The pyrrolone moiety could be involved in various condensation reactions or serve as a nucleophile or electrophile depending on the reaction conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be determined by its molecular structure. The presence of heteroatoms and aromatic systems could lead to significant conjugation, affecting the compound's UV-Vis absorption properties. The compound's solubility would be influenced by the presence of the hydroxy group and the overall polarity of the molecule. The steric and electronic effects of the substituents would also play a role in the compound's reactivity and interaction with biological targets, as seen in the antipsychotic-like profile of related pyrazole derivatives . Additionally, the antibacterial, antifungal, and antitubercular activities of pyrrole derivatives suggest that the compound might also exhibit similar biological properties .
properties
IUPAC Name |
(4E)-1-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(furan-2-yl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O4S/c1-10-11(2)28-20(22-10)23-16(14-4-3-9-27-14)15(18(25)19(23)26)17(24)12-5-7-13(21)8-6-12/h3-9,16,24H,1-2H3/b17-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWHWYNCKWVMKR-BMRADRMJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

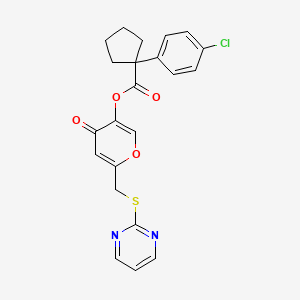
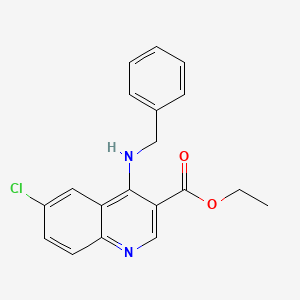
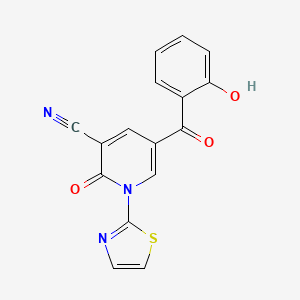
![(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3020493.png)
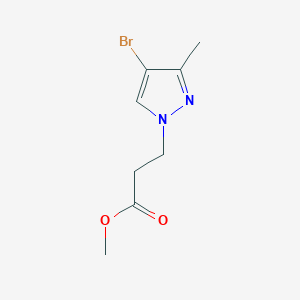

![N-[2-[(2-Phenoxyacetyl)amino]ethyl]prop-2-enamide](/img/structure/B3020498.png)
![8-(Trifluoromethyl)-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B3020499.png)
![2-amino-6-(furan-2-ylmethyl)-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B3020501.png)

![4-((4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B3020504.png)
